An In-depth Technical Guide to (2S)-2-amino-3-(3,4-difluorophenyl)propanoic Acid
An In-depth Technical Guide to (2S)-2-amino-3-(3,4-difluorophenyl)propanoic Acid
For the Attention Of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and potential biological relevance of (2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid, also known as 3,4-Difluoro-L-phenylalanine. This non-natural amino acid is a valuable building block in medicinal chemistry and drug discovery, primarily utilized for the synthesis of peptides and small molecules with enhanced pharmacological profiles.
Core Physicochemical Properties
(2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid is a fluorinated analog of the natural amino acid L-phenylalanine. The introduction of two fluorine atoms onto the phenyl ring significantly alters its electronic properties, lipophilicity, and metabolic stability, making it a desirable component in the design of novel therapeutics.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid | N/A |
| Molecular Formula | C₉H₉F₂NO₂ | N/A |
| Molecular Weight | 201.17 g/mol | [1][2] |
| Melting Point | 215-223°C (for D-isomer) | [] |
| Boiling Point | 311.9°C at 760 mmHg (Predicted) | [] |
| pKa (Predicted) | 1.4 (Carboxylic Acid), 9.42 (Amine) | [4] |
| logP (Predicted) | -1.21 | [4] |
| Appearance | White to off-white powder | [5] |
| Solubility | Soluble in aqueous solutions, with pH-dependent solubility. | [6] |
Properties of Protected Derivatives
In synthetic applications, particularly in peptide synthesis, the amino group of (2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid is commonly protected with groups such as tert-Butoxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc).
| Property | Boc-protected | Fmoc-protected |
| Molecular Formula | C₁₄H₁₇F₂NO₄ | C₂₄H₁₉F₂NO₄ |
| Molecular Weight | 301.29 g/mol | 423.4 g/mol |
| Melting Point | 83°C | 165 - 168°C |
| Appearance | White to off-white solid | White to off-white powder |
| Solubility | Soluble in methanol. | N/A |
Synthesis and Analysis
Experimental Protocol: Enantioselective Synthesis (General Approach)
Workflow for a Generalized Enantioselective Synthesis
Caption: Generalized workflow for the enantioselective synthesis.
Methodology:
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Azalactone Formation: 3,4-Difluorobenzaldehyde is condensed with N-acetylglycine in the presence of a dehydrating agent (e.g., acetic anhydride) and a base (e.g., sodium acetate) to form the corresponding azalactone.
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Asymmetric Hydrogenation: The resulting α,β-unsaturated azalactone is subjected to asymmetric hydrogenation using a chiral catalyst, such as a rhodium complex with a chiral phosphine (B1218219) ligand (e.g., DuPhos). This step establishes the (S)-stereochemistry at the α-carbon.
-
Enzymatic Hydrolysis: The N-acetylated product is then treated with an acylase enzyme. This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the D-enantiomer unreacted. This step allows for the separation and purification of the desired (S)-enantiomer.[7]
-
Purification: The final product is purified using standard techniques such as recrystallization or ion-exchange chromatography.
Analytical Characterization
The identity and purity of (2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid and its derivatives are typically confirmed using a combination of analytical techniques.
Experimental Protocol: Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed by reverse-phase HPLC.
-
Column: C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid.
-
Detection: UV at 254 nm.
-
-
Mass Spectrometry (MS): The molecular weight is confirmed by high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI). For the Fmoc-protected derivative, a prominent protonated molecular ion [M+H]⁺ is observed at a mass-to-charge ratio of 424.1297.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure is elucidated by ¹H, ¹³C, and ¹⁹F NMR.
Biological Activity and Potential Mechanism of Action
(2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid is primarily used as a building block to enhance the properties of peptides and other drug candidates. The incorporation of fluorine can lead to:
-
Increased Metabolic Stability: The C-F bond is stronger than the C-H bond, making the molecule more resistant to enzymatic degradation.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.
-
Improved Pharmacokinetic Properties: The lipophilicity and membrane permeability of a molecule can be fine-tuned by the addition of fluorine atoms.
While the intrinsic biological activity of (2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid is not extensively studied, related halogenated phenylalanine derivatives have been shown to modulate glutamatergic synaptic transmission.[11][12] Specifically, compounds like 3,5-dibromo-L-phenylalanine have been demonstrated to act as partial agonists at NMDA receptors, reduce glutamate (B1630785) release, and block AMPA/kainate receptors.[13][14]
Based on these findings, a plausible, though hypothetical, signaling pathway for (2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid could involve the modulation of glutamate receptors.
Hypothetical Signaling Pathway in a Neuron
Caption: Hypothetical modulation of glutamate receptors.
This diagram illustrates a potential mechanism where the compound could fine-tune neuronal excitability by interacting with key glutamate receptors, a pathway with therapeutic implications for a range of neurological disorders.
Applications in Research and Drug Development
The unique properties of (2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid make it a valuable tool for:
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Peptide Synthesis: Incorporation into peptides to improve their stability, bioactivity, and pharmacokinetic profiles.
-
Drug Design: Used as a scaffold or building block for the synthesis of small molecule inhibitors and modulators of various biological targets.
-
Protein Engineering and ¹⁹F NMR Studies: The fluorine atoms serve as a sensitive NMR probe to study protein structure, dynamics, and interactions.[9][10][]
References
- 1. 3,4-Difluoro-d-phenylalanine | C9H9F2NO2 | CID 716298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SwissSidechain - A database of non-natural sidechains [swisssidechain.ch]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy Fmoc-3,4-difluoro-L-phenylalanine | 198560-43-9 [smolecule.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
